molecular formula C₃₂H₅₆N₂O₂ B050994 DC-Chol CAS No. 137056-72-5

DC-Chol

Cat. No. B050994
M. Wt: 500.8 g/mol
InChI Key: HIHOWBSBBDRPDW-PTHRTHQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DC-Chol, or 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol, is a cationic lipid known for its application in gene therapy. It is used for the preparation of liposomes, which are essential in delivering genetic material into cells (Bianco et al., 2003).

Synthesis Analysis

The synthesis of DC-Chol has been improved to involve only two steps, providing better yields. This streamlined approach enhances the feasibility of DC-Chol for broader applications in gene therapy (Bianco et al., 2003).

Molecular Structure Analysis

DC-Chol's molecular structure, characterized by the presence of a cationic head group attached to a cholesterol backbone, facilitates its role in forming liposomes for gene delivery. The specific structure is crucial for its interaction with genetic material and cell membranes, although detailed structural analysis papers were not found in this search.

Chemical Reactions and Properties

DC-Chol is known for its ability to form stable complexes with DNA, aiding in the efficient transfection of mammalian cells. Its chemical properties, particularly its cationic nature, make it suitable for binding to negatively charged DNA and cellular membranes (Gao & Huang, 1991).

Physical Properties Analysis

The physical properties of DC-Chol, such as its ability to form liposomes and interact with biological membranes, are fundamental to its function in gene therapy. These properties are influenced by its amphiphilic nature, but specific studies on its physical properties were not identified in this search.

Chemical Properties Analysis

DC-Chol's chemical properties are centered around its function as a cationic lipid. It efficiently forms complexes with DNA, which is vital for its role in gene therapy. The compound's stability, ability to form liposomes, and low toxicity compared to other agents like Lipofectin are notable chemical properties (Gao & Huang, 1991).

Scientific Research Applications

  • Gene Therapy

    DC-Chol is primarily used in gene therapy as a component of cationic liposomes for efficient transfection of mammalian cells. It facilitates DNA-mediated transfection in various cell types with higher efficiency and lower toxicity compared to other commercial reagents (Gao & Huang, 1991).

  • Vaccine Adjuvant

    DC-Chol-containing liposomes have shown promise as adjuvants for influenza split vaccines. These liposomes can bind robustly to influenza vaccine antigens, inducing strong anti-influenza immune responses in animal models (Guy et al., 2001).

  • Nanoparticle-Protein Corona Studies

    In the context of nanoparticles in biological fluids, DC-Chol has been studied for its role in the formation of a protein corona, particularly in lipid nanoparticles. This is fundamental for understanding the behavior of nanoparticles in vivo, such as in drug delivery systems (Barrán-Berdón et al., 2013).

  • DNA Adsorption and Lipid Monolayers

    DC-Chol has been explored in studies involving the adsorption of DNA on lipid monolayers at air-liquid interfaces. These studies are significant for understanding the interactions between DNA and lipid-based delivery systems (Wu et al., 2006).

  • Lipid-based Delivery Systems

    Research has also focused on the development of DC-Chol-based lipid systems for delivering functional DNA to cells, highlighting its potential in in vivo applications and human gene therapy (Li et al., 1996).

Safety And Hazards

It is recommended to avoid breathing mist, gas or vapours of DC-Chol. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised . It is also noted that this product is not for human or veterinary use .

Future Directions

DC-Chol has been widely used in the synthesis of liposomes for the delivery of siRNA, DNA, and chemotherapeutic agents into cells and mice . It has been suggested that DC-Chol/DOPE cationic liposomes provide an efficient vehicle for the delivery of plasmids into SKnSH and primary neuronal cells compared to DOTAP/DOPE liposomes . In the future, DC-Chol/DOPE liposomes may provide a good non-viral candidate for transfecting primary rat neuronal cells .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56N2O2/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHOWBSBBDRPDW-PTHRTHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929700
Record name Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DC-Chol

CAS RN

137056-72-5
Record name 3-(N-(N',N'-Dimethylaminoethane)carbamoyl)cholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137056725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl hydrogen [2-(dimethylamino)ethyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholesteryl N-(2-dimethylaminoethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,580
Citations
Y Zhang, H Li, J Sun, J Gao, W Liu, B Li, Y Guo… - International journal of …, 2010 - Elsevier
… DC-Chol/DOPE liposomes. In conclusion, our results elucidated the influence factors of DC-Chol/… siRNA and pDNA transfection mechanisms were different in DC-Chol/DOPE liposomes. …
Number of citations: 201 www.sciencedirect.com
G Caracciolo, L Callipo, SC De Sanctis… - … et Biophysica Acta (BBA …, 2010 - Elsevier
… Here we found that the transfection efficiency of DC-Chol–… The nanostructure of DC-Chol–DOPE/DNA lipoplexes was … The structural stability of DC-Chol–DOPE/DNA lipoplexes was …
Number of citations: 158 www.sciencedirect.com
S Yang, Y Zheng, J Chen, Q Zhang, D Zhao… - Colloids and Surfaces B …, 2013 - Elsevier
… ability of DC-Chol/cholesterol and DC-Chol/DOPE liposomes was evaluated by gel retardation assay. The lipoplex containing 1 μl pDNA at various weight ratios of DC-Chol and pDNA …
Number of citations: 73 www.sciencedirect.com
Y Maitani, S Igarashi, M Sato, Y Hattori - International journal of …, 2007 - Elsevier
… the optimal ratio of DC-Chol/DOPE liposome prepared by … , it is necessary to evaluate DC-Chol/DOPE liposome from … with serum, using (1) DC-Chol/DOPE liposomes (molar ratio, 1:2) …
Number of citations: 154 www.sciencedirect.com
FL Sorgi, L Huang - International journal of pharmaceutics, 1996 - Elsevier
… scale production and testing of DC-Chol cationic liposomes by … Further, when stored at 4C, DC-Chol liposomes will retain … Assays for product content (DC-Chol and DOPE assays), size, …
Number of citations: 115 www.sciencedirect.com
S Li, X Gao, K Son, F Sorgi, H Hofland… - Journal of controlled …, 1996 - Elsevier
… DC-Chol has a hydrolyzable carbamoyl bond, a spacer of 3 … for the transfection activity of DC-Chol:DOPE liposomes. The … can be efficiently transfected with DC-Chol liposomes [14]. …
Number of citations: 41 www.sciencedirect.com
K Goyal, L Huang - Journal of Liposome Research, 1995 - Taylor & Francis
… of DC-Chol which consists of the hydrolyzable carbamoyl bond, a spacer arm of 3 atoms and a tertiary amino group. Cationic liposomes prepared by mixing DC-Chol … because DC-Chol …
Number of citations: 33 www.tandfonline.com
RG Cooper, CJ Etheridge, L Stewart… - … A European Journal, 1998 - Wiley Online Library
… of polyamine analogues of DC-Chol, which … DC-Chol polyamine analogue should be two or at most three in order to maintain charge complementation with 2. Therefore, all our DC-Chol …
J Lee, HJ Ahn - Biochemical and biophysical research communications, 2018 - Elsevier
… Herein, we demonstrate the effects of PEGylation on DC-Chol/… DC-Chol/DOPE liposomes in the systemic siRNA delivery and also evaluate the antitumoral effects of PEGylated DC-Chol/…
Number of citations: 52 www.sciencedirect.com
M Keller, MR Jorgensen, E Perouzel, AD Miller - Biochemistry, 2003 - ACS Publications
… DC-Chol/DOPE lack the same effect on the DNA structure. Turbidity studies show that DC-Chol/… /DOPE lipoplexes are superior in efficacy to DC-Chol/DOPE lipoplexes. CDAN/DOPE …
Number of citations: 65 pubs.acs.org

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